molecular formula C4H4FNOS B130772 (2-FLUORO-1,3-THIAZOL-4-YL)METHANOL CAS No. 153027-87-3

(2-FLUORO-1,3-THIAZOL-4-YL)METHANOL

Cat. No.: B130772
CAS No.: 153027-87-3
M. Wt: 133.15 g/mol
InChI Key: CEAWEMNLTYCRFZ-UHFFFAOYSA-N
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Description

(2-FLUORO-1,3-THIAZOL-4-YL)METHANOL is a heterocyclic organic compound with the molecular formula C4H4FNOS. It is a derivative of thiazole, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by the presence of a fluorine atom at the second position and a hydroxymethyl group at the fourth position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-FLUORO-1,3-THIAZOL-4-YL)METHANOL typically involves the introduction of the fluorine atom and the hydroxymethyl group onto the thiazole ring. One common method is the reaction of 2-fluorothiazole with formaldehyde in the presence of a base to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

(2-FLUORO-1,3-THIAZOL-4-YL)METHANOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-FLUORO-1,3-THIAZOL-4-YL)METHANOL has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-FLUORO-1,3-THIAZOL-4-YL)METHANOL is unique due to the presence of both the fluorine atom and the hydroxymethyl group. This combination can enhance its reactivity and specificity in chemical reactions and biological interactions. The fluorine atom can increase the compound’s stability and lipophilicity, while the hydroxymethyl group can provide additional sites for further functionalization .

Properties

IUPAC Name

(2-fluoro-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAWEMNLTYCRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310863
Record name 2-Fluoro-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153027-87-3
Record name 2-Fluoro-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153027-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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